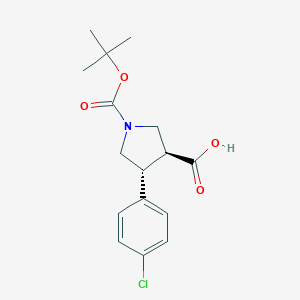

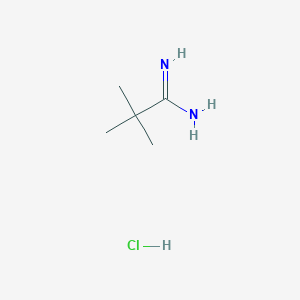

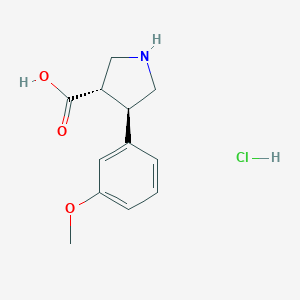

(3S,4R)-4-(3-甲氧基苯基)吡咯烷-3-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride," often involves multi-step processes that include condensation, cyclization, and functional group transformation reactions. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one highlights the complexity and creativity required in the synthesis of pyrrolidine-based compounds (Nguyen & Dai, 2023).

Molecular Structure Analysis

The determination of the molecular structure of pyrrolidine derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For instance, the crystal structure of certain pyrrolidine derivatives has been elucidated, providing insight into their molecular conformation and intermolecular interactions (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include acylation, oxidation, and addition reactions, which are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the versatility of pyrrolidine derivatives in chemical synthesis (Jones et al., 1990).

科学研究应用

Pyrrolidine Derivatives in Drug Discovery

吡咯烷衍生物在药物发现中经常被使用,因为它们能够有效地占据药效团空间,有助于立体化学,增强三维分子覆盖。这种饱和性使得可以探索药效团空间,增强药物与其靶标的结合。吡咯烷骨架的多功能性通过其纳入到针对各种疾病的化合物中得以证明,展示了类似于“(3S,4R)-4-(3-甲氧基苯基)吡咯烷-3-羧酸盐酸盐”这样的衍生物在药物开发中的潜在用途 (Li Petri et al., 2021)。

Pyrrolidine and Biological Activity

分子中存在吡咯烷环与多种生物活性相关联,这表明类似于“(3S,4R)-4-(3-甲氧基苯基)吡咯烷-3-羧酸盐酸盐”这样的化合物可能具有显著的药理潜力。例如,对吡咯烷环的修改,比如在脯氨酸衍生物中的修改,可以影响分子的生物活性,包括它们与蛋白质的对映选择性相互作用,影响药物的有效性和特异性 (Li Petri et al., 2021)。

属性

IUPAC Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOARBQRXVWBQ-VZXYPILPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)